molecular formula C19H17NO3 B12373043 4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one

4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one

Cat. No.: B12373043
M. Wt: 307.3 g/mol
InChI Key: SPAMYFYFUGDCGM-UHFFFAOYSA-N
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Description

4-(6-Methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one is a complex organic compound that belongs to the class of quinoline and coumarin derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-3,4-dihydroquinolin-2(1H)-one with chromen-2-one derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as indium(III) chloride and requires heating at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

4-(6-Methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and can result in cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined quinoline and coumarin structure, which imparts a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one

InChI

InChI=1S/C19H17NO3/c1-22-14-8-9-16-13(11-14)5-4-10-20(16)17-12-19(21)23-18-7-3-2-6-15(17)18/h2-3,6-9,11-12H,4-5,10H2,1H3

InChI Key

SPAMYFYFUGDCGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2)C3=CC(=O)OC4=CC=CC=C43

Origin of Product

United States

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